1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Description
1-(1-AZEPANYL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE is a synthetic organic compound that features a combination of azepane, chloro, and fluoro functional groups
Properties
Molecular Formula |
C14H17ClFNO |
|---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H17ClFNO/c15-12-6-5-7-13(16)11(12)10-14(18)17-8-3-1-2-4-9-17/h5-7H,1-4,8-10H2 |
InChI Key |
ZVMKTZYMEAWXCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-AZEPANYL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the azepane ring: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and fluoro groups: Halogenation reactions using reagents like chlorine and fluorine sources.
Formation of the ethanone moiety: This could involve acylation reactions using reagents like acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include:
Catalysts: Use of catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-AZEPANYL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1-(1-AZEPANYL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-AZEPANYL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(1-AZEPANYL)-2-(2-CHLOROPHENYL)-1-ETHANONE: Lacks the fluoro group.
1-(1-AZEPANYL)-2-(2-FLUOROPHENYL)-1-ETHANONE: Lacks the chloro group.
1-(1-AZEPANYL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-PROPANONE: Has a propanone moiety instead of ethanone.
Uniqueness
1-(1-AZEPANYL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE is unique due to the presence of both chloro and fluoro groups, which can impart distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
